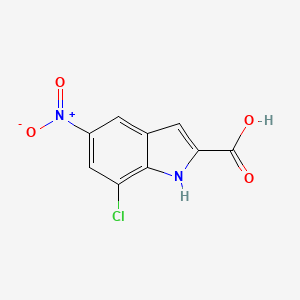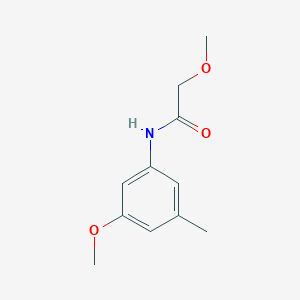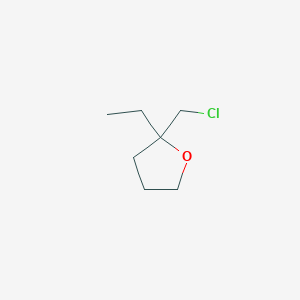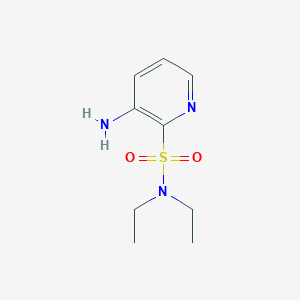![molecular formula C8H18N2O2 B13189765 (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol](/img/structure/B13189765.png)
(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol is a chiral compound with a piperidine ring structure It is characterized by the presence of a methoxyethyl group attached to the nitrogen atom and a hydroxyl group on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Introduction of the Methoxyethyl Group: This step involves the reaction of the piperidine derivative with 2-methoxyethylamine under controlled conditions to introduce the methoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol involves its interaction with specific molecular targets. The methoxyethyl group and the hydroxyl group play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-[(2-Hydroxyethyl)amino]piperidin-4-ol: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
(3S,4S)-3-[(2-Ethoxyethyl)amino]piperidin-4-ol: Similar structure but with an ethoxyethyl group.
Uniqueness
(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C8H18N2O2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(3S,4S)-3-(2-methoxyethylamino)piperidin-4-ol |
InChI |
InChI=1S/C8H18N2O2/c1-12-5-4-10-7-6-9-3-2-8(7)11/h7-11H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
AVECTTXZSDGQLY-YUMQZZPRSA-N |
Isomeric SMILES |
COCCN[C@H]1CNCC[C@@H]1O |
Canonical SMILES |
COCCNC1CNCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-N-Cyclopropyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13189682.png)



![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13189708.png)
![7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13189716.png)

![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)


methanol](/img/structure/B13189738.png)



